

# Exploring (+)-Atuveciclib effects in triplenegative breast cancer

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An In-Depth Technical Guide on the Effects of (+)-Atuveciclib in Triple-Negative Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy and mechanism of action of **(+)-Atuveciclib**, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in the context of triple-negative breast cancer (TNBC). TNBC is a particularly aggressive subtype of breast cancer with limited targeted therapy options, making the exploration of novel therapeutic agents like **(+)-Atuveciclib** a critical area of research.[1][2]

### Introduction to (+)-Atuveciclib

(+)-Atuveciclib, also known as BAY 1143572, is a potent and highly selective, orally available small molecule inhibitor of CDK9.[3][4] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II).[5][6] In many cancers, including TNBC, there is a dependency on the transcriptional activation of key oncogenes for survival and proliferation.[7][8] By selectively targeting CDK9, (+)-Atuveciclib disrupts this process, leading to the downregulation of essential pro-tumorigenic factors.[5][6]

#### **Mechanism of Action in TNBC**

The primary mechanism of action of **(+)-Atuveciclib** in TNBC is the inhibition of the CDK9/P-TEFb complex. This inhibition prevents the phosphorylation of RNA Polymerase II at the Serine

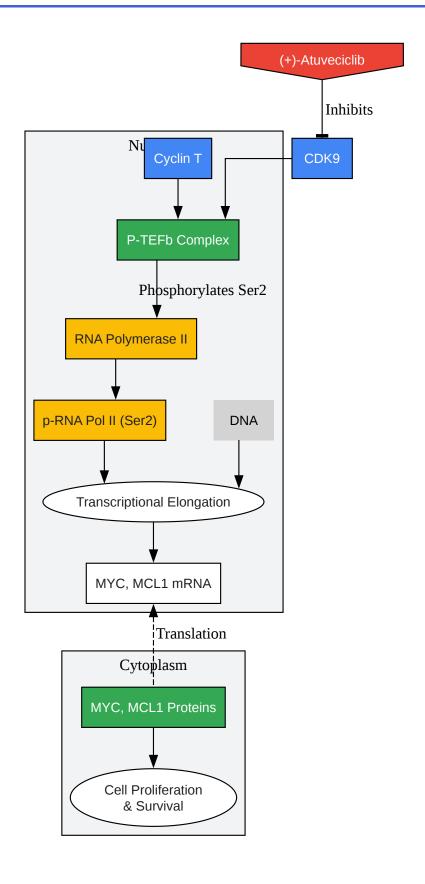


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2 position, a critical step for transcriptional elongation. The consequence of this action is the reduced expression of short-lived proteins that are crucial for tumor cell survival and proliferation, most notably the proto-oncogene MYC and the anti-apoptotic protein MCL1.[5][6] Studies have shown that high expression of CDK9 correlates with a poorer overall survival rate in patients with TNBC, suggesting that CDK9 is a viable therapeutic target in this breast cancer subtype.[5][6]





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Caption: Mechanism of action of (+)-Atuveciclib in TNBC cells.



# **Preclinical Efficacy Data**

Preclinical studies have demonstrated the potent anti-tumor effects of **(+)-Atuveciclib** in TNBC cell lines and in vivo models. The efficacy is particularly pronounced in TNBC cells with high levels of CDK9 expression.

#### **In Vitro Studies**

Table 1: Effects of (+)-Atuveciclib on TNBC Cell Lines

TNBC Cell Line	CDK9 Expression	Effect of (+)- Atuveciclib	Reference
MDA-MB-231	High	Inhibition of cell proliferation, induction of apoptosis, disruption of mammosphere formation, suppression of invasion.[5][9]	[5],[9]
MDA-MB-453	High	Potent inhibition of cell proliferation and survival.[5]	[5]
BT549	High	Decreased cell viability.[10]	[10]
MDA-MB-436	High	Decreased cell viability.[10]	[10]
HCC1937	Low	Minimal effect on cell viability and apoptosis.[10]	[10]
HBL100	Low	Decreased cell viability, but to a lesser extent than high-CDK9 lines.[10]	[10]



Table 2: Quantitative Effects of (+)-Atuveciclib in High-CDK9 TNBC Cell Lines

Parameter	Cell Line	Treatment	Result	Reference
Cell Viability (IC50)	MDA-MB-453	(+)-Atuveciclib (4 days)	~1 µM	[7]
MDA-MB-231	(+)-Atuveciclib (4 days)	~1 µM	[7]	
Cancer Stem-like Cells	MDA-MB-231	(+)-Atuveciclib	Significant reduction in CD24low/CD44hi gh population.[5]	[5]
MDA-MB-453	(+)-Atuveciclib	Significant reduction in CD24low/CD44hi gh population.[5]	[5]	
Mammosphere Formation	MDA-MB-231	(+)-Atuveciclib	Significant inhibition of mammosphere growth.[5][9]	[5],[9]
MDA-MB-453	(+)-Atuveciclib	Significant inhibition of mammosphere growth.[5]	[5]	
Protein Expression	High-CDK9 TNBC lines	(+)-Atuveciclib	Time-dependent decrease in p- RNA Pol II (Ser2), MYC, and MCL1 protein levels.[5]	[5],[6]

## **In Vivo Studies**



In a xenograft model using the triple-negative MX-1 human breast cancer cell line, treatment with BAY 1000394 (a synonym for **(+)-Atuveciclib**) was shown to be highly efficacious.[11] It demonstrated greater tumor growth inhibition compared to standard-of-care chemotherapeutic agents.[11]

### **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the preclinical evaluation of **(+)-Atuveciclib** in TNBC.

#### **Cell Viability Assay (WST-1)**



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#### References

- 1. CDK4/6 inhibitors: A potential therapeutic approach for triple negative breast cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bigtencrc.org [bigtencrc.org]
- 3. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]



- 5. Antineoplastic effects of selective CDK9 inhibition with atuveciclib on cancer stem-like cells in triple-negative breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Selective inhibition of CDK9 in triple negative breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. Antineoplastic effects of selective CDK9 inhibition with atuveciclib on cancer stem-like cells in triple-negative breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. aacrjournals.org [aacrjournals.org]
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